Cas no 916677-41-3 ((S)-4-Aminohex-5-enoic acid hydroChloride)

O (S)-4-Aminohex-5-enoic acid hydrochloride é um composto orgânico quiral com fórmula molecular C6H12ClNO2, apresentando uma estrutura que combina um grupo amino, uma função ácido carboxílico e uma insaturação alquênica na posição 5. Sua forma enantiomericamente pura (configuração S) confere especificidade em aplicações como intermediário sintético em química farmacêutica, particularmente na síntese de moléculas biologicamente ativas. O grupo ácido carboxílico protonado e o grupo amino na forma de sal de cloridrato melhoram sua solubilidade em meio aquoso, facilitando manipulações em reações. A presença da dupla ligação reativa permite funcionalizações adicionais, como reações de hidrogenação ou cicloadição. Sua pureza química e estereoquímica controlada são críticas para garantir reprodutibilidade em processos de pesquisa e desenvolvimento.
(S)-4-Aminohex-5-enoic acid hydroChloride structure
916677-41-3 structure
Product Name:(S)-4-Aminohex-5-enoic acid hydroChloride
N.o CAS:916677-41-3
MF:C6H12ClNO2
MW:165.617980957031
CID:4719693
Update Time:2025-08-05

(S)-4-Aminohex-5-enoic acid hydroChloride Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-4-Aminohex-5-enoic acid hydroChloride
    • Inchi: 1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1
    • Chave InChI: FBNKOYLPAMUOHS-NUBCRITNSA-N
    • SMILES: [C@@H](N)(C=C)CCC(=O)O.Cl

Propriedades Computadas

  • Massa Exacta: 165.0556563 g/mol
  • Massa monoisotópica: 165.0556563 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 112
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 63.3
  • Peso Molecular: 165.62

(S)-4-Aminohex-5-enoic acid hydroChloride Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB10222-5g
(S)-4-aminohex-5-enoic acid hydrochloride
916677-41-3 95%
5g
$2499 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539292-250mg
(S)-4-aminohex-5-enoic acid hydrochloride
916677-41-3 98%
250mg
¥7173.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539292-1g
(S)-4-aminohex-5-enoic acid hydrochloride
916677-41-3 98%
1g
¥16748.00 2024-04-25

(S)-4-Aminohex-5-enoic acid hydroChloride Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
Referência
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

Método de produção 2

Condições de reacção
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

Método de produção 3

Condições de reacção
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
Referência
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
1.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
Referência
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

Método de produção 5

Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  20 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.3 Solvents: Acetone ;  20 min, rt
2.4 Reagents: Isopropanol ;  rt
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

Método de produção 6

Condições de reacção
1.1 -
1.2 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt
1.3 Solvents: Diethyl ether ;  rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
Referência
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

Método de produção 7

Condições de reacção
1.1 -
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt
2.2 Solvents: Diethyl ether ;  rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
3.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
3.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
5.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
Referência
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

Método de produção 8

Condições de reacção
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Referência
Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement
Bao, Hongli; et al, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Método de produção 9

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.3 Solvents: Acetone ;  20 min, rt
1.4 Reagents: Isopropanol ;  rt
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

Método de produção 10

Condições de reacção
1.1 Solvents: Diethyl ether ;  12 h, 4 °C
1.2 Catalysts: Palladium trifluoroacetate ,  (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ;  5 d, -15 °C
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Referência
Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement
Bao, Hongli; et al, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Método de produção 11

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  3 d, 80 °C
1.2 Reagents: Pyridine Solvents: Benzene ;  12 h
2.1 Solvents: Diethyl ether ;  12 h, 4 °C
2.2 Catalysts: Palladium trifluoroacetate ,  (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ;  5 d, -15 °C
2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 23 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Referência
Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement
Bao, Hongli; et al, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt
1.2 Solvents: Diethyl ether ;  rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
Referência
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

Método de produção 13

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  20 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.3 Solvents: Acetone ;  20 min, rt
3.4 Reagents: Isopropanol ;  rt
4.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium carbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 40 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  20 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.3 Solvents: Acetone ;  20 min, rt
4.4 Reagents: Isopropanol ;  rt
5.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

(S)-4-Aminohex-5-enoic acid hydroChloride Raw materials

(S)-4-Aminohex-5-enoic acid hydroChloride Preparation Products

Fornecedores recomendados
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.